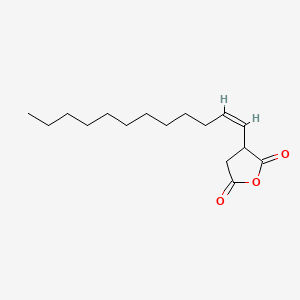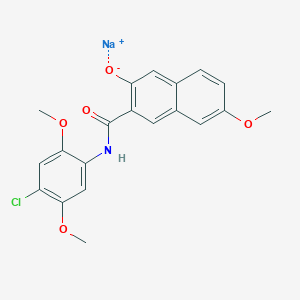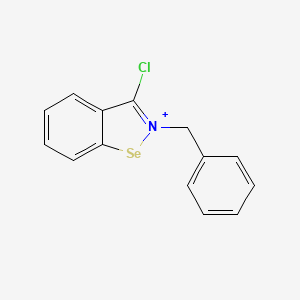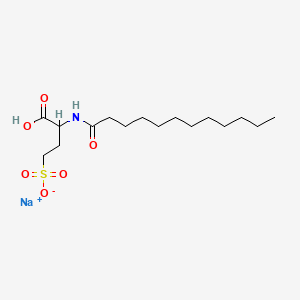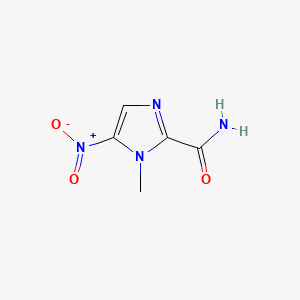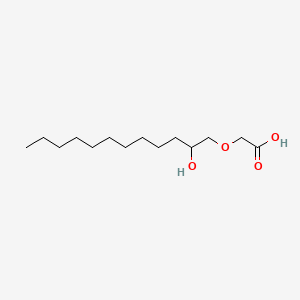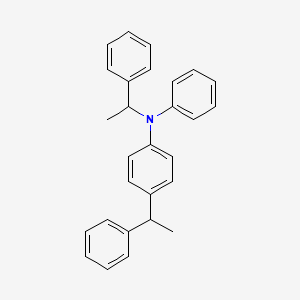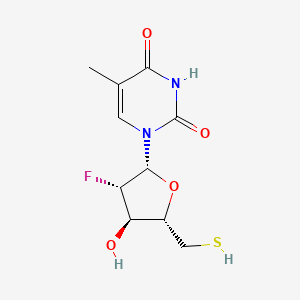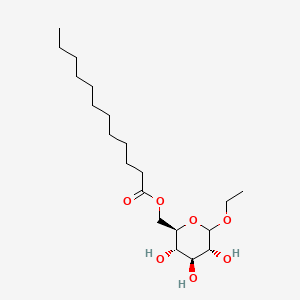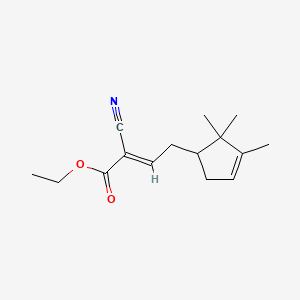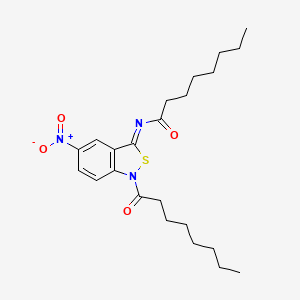
N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by the presence of a nitro group, a benzisothiazole ring, and an octanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide typically involves multi-step organic reactions. The starting materials often include benzisothiazole derivatives, nitro compounds, and octanamide precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzisothiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., halides). The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce different functional groups onto the benzisothiazole ring.
Applications De Recherche Scientifique
N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide involves its interaction with specific molecular targets and pathways. The nitro group and benzisothiazole ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran Derivatives: Share a similar benzene ring structure but differ in functional groups and biological activities.
Imidazole Derivatives: Contain a five-membered ring with nitrogen atoms, exhibiting different chemical and biological properties.
Indole Derivatives: Possess an indole ring structure and are known for their diverse biological activities.
Uniqueness
N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for scientific research.
Propriétés
Numéro CAS |
106532-69-8 |
|---|---|
Formule moléculaire |
C23H33N3O4S |
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
N-(5-nitro-1-octanoyl-2,1-benzothiazol-3-ylidene)octanamide |
InChI |
InChI=1S/C23H33N3O4S/c1-3-5-7-9-11-13-21(27)24-23-19-17-18(26(29)30)15-16-20(19)25(31-23)22(28)14-12-10-8-6-4-2/h15-17H,3-14H2,1-2H3 |
Clé InChI |
FMSNROHXUCUIKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)N=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(S1)C(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


